molecular formula C7H9Cl2N3 B12229870 1H-indazol-7-amine dihydrochloride

1H-indazol-7-amine dihydrochloride

Cat. No.: B12229870
M. Wt: 206.07 g/mol
InChI Key: FEIGHUJDZDHFRB-UHFFFAOYSA-N
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Description

Significance of Indazole Heterocycles in Contemporary Organic and Medicinal Chemistry

The indazole nucleus is a versatile building block for creating a wide array of functional molecules. nih.gov It exists in tautomeric forms, primarily as 1H- and 2H-indazoles, with the 1H-tautomer generally being the more thermodynamically stable. nih.govnih.govchemicalbook.com This structural characteristic, coupled with numerous sites for substitution, allows chemists to meticulously modify the molecule's properties to achieve desired biological effects. nih.gov

The significance of the indazole scaffold is highlighted by its presence in several FDA-approved drugs. rsc.orgpnrjournal.com These compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer properties. nih.govnih.govnih.gov A key reason for its success in oncology is its ability to act as a hinge-binding motif in protein kinase inhibitors. rsc.orgnih.govresearchgate.net Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Indazole-containing drugs like Pazopanib and Axitinib effectively target these enzymes, demonstrating the scaffold's therapeutic potential. pnrjournal.comnih.govmdpi.com

The synthetic accessibility of indazole derivatives further amplifies their importance. organic-chemistry.org Organic chemists have devised numerous methods to construct and modify the indazole ring system, enabling the creation of large libraries of compounds for drug discovery screening. nih.govresearchgate.net This has facilitated the exploration of structure-activity relationships, leading to the identification of potent and selective therapeutic agents. rsc.orgrsc.org

Research Emphasis on 1H-Indazol-7-amine Dihydrochloride (B599025) and Related Structural Analogues

Within the diverse family of indazole derivatives, 1H-indazol-7-amine dihydrochloride has emerged as a particularly valuable research chemical. scbt.com Its structure, featuring an amine group at the 7-position, makes it a critical intermediate for synthesizing more complex and targeted molecules. nih.gov The dihydrochloride salt form is often used to improve the compound's solubility and stability for research applications.

The primary focus of research involving 1H-indazol-7-amine is its utility as a precursor in the development of novel kinase inhibitors. ucsf.edu The 7-amino group provides a strategic point for chemical modification, allowing for the systematic exploration of how different substituents impact a compound's binding affinity and selectivity for its target kinase. ucsf.edu For example, research has shown that substitution at this position is crucial for developing selective inhibitors for kinases like Akt. ucsf.edu

The study of structural analogues is a cornerstone of medicinal chemistry, and this holds true for 1H-indazol-7-amine. By synthesizing and evaluating related compounds, such as those with different substitution patterns or functional groups, researchers can build a comprehensive understanding of the structure-activity relationship (SAR). For instance, studies on nitro-substituted indazoles have revealed how the position of a substituent can dramatically affect the molecule's reactivity. acs.orgnih.gov This systematic approach is essential for optimizing lead compounds into effective drug candidates. The synthesis of derivatives like 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the anti-HIV drug Lenacapavir, further underscores the importance of functionalized indazole amines in creating potent therapeutics. chemrxiv.org

Compound Data

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9Cl2N3

Molecular Weight

206.07 g/mol

IUPAC Name

1H-indazol-7-amine;dihydrochloride

InChI

InChI=1S/C7H7N3.2ClH/c8-6-3-1-2-5-4-9-10-7(5)6;;/h1-4H,8H2,(H,9,10);2*1H

InChI Key

FEIGHUJDZDHFRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)NN=C2.Cl.Cl

Origin of Product

United States

Strategic Derivatization and Scaffold Modification of the Indazole Core

Rational Design and Synthesis of Novel 1H-Indazole Derivatives

The rational design of novel 1H-indazole derivatives often begins with a deep understanding of the target biological structure and the key interactions that govern molecular recognition. The 1H-indazole-3-amine moiety, for instance, is recognized as an effective "hinge-binding" fragment in many kinase inhibitors, effectively interacting with the hinge region of tyrosine kinases. nih.govmdpi.com This insight has spurred the design and synthesis of a multitude of indazole-based compounds with potential therapeutic applications. nih.govmdpi.comsemanticscholar.org

A common synthetic route to 1H-indazole-3-amine derivatives starts from readily available precursors like 5-bromo-2-fluorobenzonitrile. nih.govmdpi.com This starting material can be efficiently cyclized with hydrazine (B178648) hydrate (B1144303) to yield 5-bromo-1H-indazol-3-amine. nih.govmdpi.com The bromine atom at the 5-position then serves as a handle for further diversification through cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups. nih.govmdpi.com

The synthesis of diverse indazole derivatives often involves multi-step sequences. For example, a series of 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core were synthesized via a 1,3-dipolar cycloaddition reaction. researchgate.net Another approach involved the synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid from 2,3-difluorobenzoic acid through a sequence of bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation. researchgate.net These examples underscore the modular nature of indazole synthesis, allowing for the systematic exploration of chemical space around the core scaffold.

The following table provides examples of synthesized 1H-indazole derivatives and their reported biological activities.

Compound NameStarting MaterialKey ReactionsBiological Target/Activity
1,2,3-triazole derivatives of 6-bromo-1H-indazole2-azido-N-arylacetamide derivatives1,3-dipolar cycloadditionAntimicrobial
1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid2,3-difluorobenzoic acidBromination, amidation, Grignard reaction, cyclization, Suzuki coupling, oxidationPharmaceutical intermediate
5-bromo-1H-indazol-3-amine derivatives5-bromo-2-fluorobenzonitrileCyclization with hydrazine hydrate, Suzuki couplingAntitumor
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivativesMethyl 1H-indazole-6-carboxylateAmide coupling, cyclizationFLT3 inhibitors
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineNot specifiedNot specifiedIDO1 inhibitor, anticancer

Advanced Design Methodologies: Structure-Based Approaches and Scaffold Morphing

The development of potent and selective drug candidates is greatly accelerated by advanced design methodologies such as structure-based drug design (SBDD) and scaffold morphing. SBDD utilizes the three-dimensional structural information of the biological target to design ligands with high affinity and specificity. acs.org For instance, the discovery of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, HTL22562, was enabled by SBDD. acs.org In this process, an indazole amino acid was substituted for a more lipophilic fragment, leading to a compound with improved properties. acs.org The crystal structure of the antagonist bound to the CGRP receptor revealed key hydrogen bonding interactions between the indazole amino group and the backbone carbonyl of a glycine (B1666218) residue in the receptor. acs.org

Scaffold morphing is another powerful strategy that involves replacing a central molecular scaffold with a bioisosteric equivalent to explore new chemical space and improve drug-like properties. nih.govrsc.org This approach was successfully employed in the design of novel kinase inhibitors. nih.gov By replacing a 2-amino-thiazolo-pyridine hinge-binder with a 3-amino-indazole moiety, a new class of inhibitors targeting FLT3 and PDGFRα was developed. nih.gov This "scaffold hop" led to compounds with a desirable spectrum of kinase inhibition. nih.gov Similarly, the evolution of 2,4-diaminoquinazolines into more potent quinoline (B57606) and pyrazolopyrimidine inhibitors of mycobacterial ATP synthesis was achieved through scaffold morphing. rsc.org

These advanced design methodologies, often used in combination, allow for the rational evolution of lead compounds into clinical candidates with optimized potency, selectivity, and pharmacokinetic profiles.

Enabling Chemical Transformations for Functionalization: Coupling Reactions and Amide Bond Formations

The functionalization of the indazole core heavily relies on a toolbox of robust and versatile chemical transformations, with cross-coupling reactions and amide bond formations being particularly prominent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in creating carbon-carbon bonds, allowing for the attachment of various aryl and heteroaryl substituents to the indazole scaffold. researchgate.netnih.gov For instance, a regioselective C7-bromination of 4-substituted 1H-indazoles, followed by a Suzuki-Miyaura coupling, has been developed to synthesize a range of C7-arylated indazoles. nih.gov This method provides a direct route to functionalize a specific position of the indazole ring, which is crucial for establishing structure-activity relationships. Similarly, the synthesis of 1H-indazole-3-amine derivatives often employs a Suzuki coupling to introduce diversity at the 5-position. nih.govmdpi.com Copper-catalyzed reactions also play a role in the synthesis of indazoles, for example, in the intramolecular amination to form 1-aryl-1H-indazoles. researchgate.net

Amide bond formation is another cornerstone of indazole derivatization, as the amide linkage is a key structural element in many biologically active molecules. nih.govlibretexts.org The amino group of 1H-indazol-7-amine or its derivatives can be readily acylated to form amides. nih.gov Standard coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) and a base like DMAP (4-dimethylaminopyridine) are often employed to facilitate these reactions, even with electron-deficient amines. nih.gov These amide linkages can serve as critical interaction points with biological targets or as a means to link the indazole core to other pharmacophoric fragments. nih.govnih.gov

The table below summarizes key coupling and amide formation reactions used in the functionalization of indazoles.

Reaction TypeCatalyst/ReagentsSubstrate ExampleProduct Example
Suzuki-Miyaura CouplingPdCl₂(PPh₃)₂, K₂CO₃/Cs₂CO₃N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamideN-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide
Suzuki CouplingPdCl₂(dppf)₂, Cs₂CO₃5-bromo-1H-indazol-3-amine5-aryl-1H-indazol-3-amine derivatives
Copper-Catalyzed AminationCu(OAc)₂, O₂o-aminobenzonitriles and organometallic reagents1H-indazoles
Amide Bond FormationEDC, HOBt, DMAP, DIPEAAromatic amines and functionalized carboxylic acidsAmide derivatives

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of 1H-indazol-7-amine dihydrochloride (B599025), providing profound insights into its molecular framework and dynamic properties.

Differentiating Tautomeric Forms and Dynamic Exchange Processes (¹H-, ¹³C-, ¹⁴N-, and ¹⁵N-NMR)

Indazoles, including 1H-indazol-7-amine, can exist in different tautomeric forms, primarily the 1H and 2H tautomers. researchgate.net NMR spectroscopy is a powerful tool to distinguish between these forms and to study the dynamic exchange processes that may occur between them. researchgate.netbeilstein-journals.org The chemical shifts of the protons and carbons in the molecule are highly sensitive to the position of the proton on the pyrazole (B372694) ring. nih.govipb.pt

For instance, in the ¹H NMR spectrum, the chemical shift of the N-H proton can provide a clear indication of the predominant tautomer in a given solvent. researchgate.net Similarly, the ¹³C NMR chemical shifts of the carbon atoms in the heterocyclic ring, particularly C3 and C7a, differ significantly between the 1H and 2H forms. nih.gov The signal for C3, for example, typically appears at around 135 ppm in 1-substituted indazoles and around 123 ppm in 2-substituted indazoles. nih.gov

Nitrogen NMR (¹⁴N and ¹⁵N) offers even more direct insight into the tautomeric equilibrium. The chemical shifts of the N1 and N2 atoms are markedly different in the two tautomeric forms, allowing for unambiguous identification. nih.govnih.gov

Dynamic NMR (DNMR) techniques can be employed to study the rate of proton exchange between the N1 and N2 positions. libretexts.orgnih.gov By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier for this tautomeric interconversion. libretexts.org This information is crucial for understanding the reactivity and biological activity of the molecule.

Table 1: Representative NMR Data for Indazole Derivatives

NucleusTautomerChemical Shift Range (ppm)Key Observations
¹H1H-Indazole7.0 - 8.2 (aromatic), ~13.0 (NH)NH proton is typically downfield.
¹H2H-Indazole7.0 - 8.5 (aromatic), ~10.0 (NH)NH proton is generally more shielded than in the 1H tautomer.
¹³C1H-IndazoleC3: ~135, C7a: ~140Distinct chemical shifts for pyrazole ring carbons.
¹³C2H-IndazoleC3: ~123, C7a: ~125Significant upfield shift for C3 compared to the 1H tautomer.
¹⁵N1H-IndazoleN1: ~-150, N2: ~-70Large chemical shift difference between the two nitrogen atoms.
¹⁵N2H-IndazoleN1: ~-70, N2: ~-150Reversal of chemical shifts for N1 and N2 compared to the 1H tautomer.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and substituents.

Application in Mechanistic Studies of Chemical Reactions

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions involving 1H-indazol-7-amine dihydrochloride and for elucidating reaction mechanisms. nih.govacs.org By acquiring NMR spectra at different time intervals during a reaction, one can identify the formation of intermediates and products, and determine their relative concentrations. acs.org

For example, in the reaction of an indazole with an electrophile, NMR can be used to determine the site of substitution (N1 vs. N2). nih.govacs.org The changes in the ¹H and ¹³C chemical shifts of the indazole ring provide clear evidence for the position of the newly introduced group. nih.gov Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be particularly useful in establishing long-range correlations between protons and carbons, further confirming the structure of the reaction products. bas.bg

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the accurate molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. libretexts.org High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.

The fragmentation pattern observed in the mass spectrum can help to confirm the structure of the indazole core and the position of the amino group. Common fragmentation pathways for indazole derivatives involve cleavage of the pyrazole ring and loss of small molecules like HCN or N₂. The fragmentation of the amino substituent can also be observed. libretexts.orgnih.govresearchgate.net For primary amines, a characteristic fragmentation is the alpha-cleavage. libretexts.org

Table 2: Predicted m/z Values for 1H-indazol-7-amine

Adductm/z
[M+H]⁺134.07128
[M+Na]⁺156.05322
[M-H]⁻132.05672
[M+NH₄]⁺151.09782
[M+K]⁺172.02716
[M+H-H₂O]⁺116.06126
[M+HCOO]⁻178.06220
[M+CH₃COO]⁻192.07785
[M+Na-2H]⁻154.03867
[M]⁺133.06345
[M]⁻133.06455

Data predicted using computational tools. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. nist.gov The IR spectrum provides characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected IR absorption bands include:

N-H stretching: Aromatic amines typically show two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the -NH₂ group. openstax.org The N-H stretching of the indazole ring is also expected in this region. libretexts.org

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. libretexts.orglibretexts.org

C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) and pyrazole rings typically appear in the 1400-1600 cm⁻¹ region. libretexts.orglibretexts.org

C-N stretching: The C-N stretching vibration of the aromatic amine is usually found in the 1250-1360 cm⁻¹ range.

The presence of the dihydrochloride salt would also be evident in the spectrum, potentially through broad absorptions associated with the N-H⁺ stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
N-H Stretch (Indazole)~3100 - 3300
Aromatic C-H Stretch> 3000
C=C Stretch (Aromatic)1400 - 1600
C-N Stretch1250 - 1360

X-ray Crystallography for Definitive Solid-State Structural Determination

A crystal structure would unambiguously confirm the connectivity of the atoms, the tautomeric form present in the solid state, and the protonation sites of the dihydrochloride salt. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding, which can play a crucial role in the crystal packing and physical properties of the compound. mdpi.com For instance, in related indazole structures, dimeric formations through intermolecular hydrogen bonds are often observed. acs.org

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential techniques for assessing the purity of this compound and for its isolation from reaction mixtures. vwr.com These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

By developing a suitable chromatographic method, a single, sharp peak for this compound can be obtained, and its retention time can be used for identification. The area under the peak is proportional to the concentration, allowing for quantitative analysis and the determination of purity levels, often expressed as a percentage. fishersci.dk These techniques are crucial for quality control in the synthesis and manufacturing of this compound.

Computational Chemistry and Mechanistic Insights into Indazole Reactivity and Interactions

Molecular Docking Studies for Predicting Ligand-Receptor Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design for predicting the binding mode of a ligand within the active site of a target protein.

For the indazole scaffold, molecular docking has been successfully applied to understand interactions with various biological targets. For instance, studies on novel indazole derivatives have used docking to predict binding affinity with receptors like the renal cancer receptor (PDB: 6FEW). In the case of 1H-indazol-7-amine specifically, it has been identified as a ligand (ligand ID: 10L) in the crystal structure of the Hepatitis C Virus (HCV) NS3 Protease/Helicase enzyme (PDB ID: 4B6E). rcsb.orgleibniz-fli.deebi.ac.uk The research revealed a novel allosteric binding site at the interface between the protease and helicase domains. rcsb.org It was proposed that compounds like 1H-indazol-7-amine bind to this site, stabilizing an inactive conformation of the NS3 protein, which represents a potential new class of direct-acting antiviral agents. rcsb.org

Docking studies on other indazole derivatives, such as those targeting the Leishmania trypanothione (B104310) reductase (TryR) enzyme, have demonstrated how these molecules can form a stable network of hydrophobic and hydrophilic interactions within the active site. researchgate.net These computational predictions are crucial for the initial stages of drug discovery, allowing for the screening of virtual libraries and the prioritization of compounds for synthesis and biological testing.

Table 2: Molecular Docking Example for 1H-Indazol-7-amine
ParameterDetails
PDB ID 4B6E rcsb.org
Target Protein Hepatitis C Virus (HCV) Non-Structural Protein 3 (NS3) rcsb.org
Ligand 1H-indazol-7-amine (Ligand ID: 10L) leibniz-fli.de
Binding Site Allosteric site at the protease-helicase domain interface rcsb.org
Mechanism The ligand stabilizes an inactive conformation of the enzyme, inhibiting its function. rcsb.org

Molecular Dynamics (MD) Simulations for Analyzing Binding Stability and Conformational Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to analyze the stability of the predicted ligand-receptor complex and observe its dynamic behavior over time in a simulated biological environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions.

While specific MD studies on the 1H-indazol-7-amine dihydrochloride (B599025) complex were not found, research on related indazole derivatives highlights the utility of this technique. For example, MD simulations were performed on a potent indazole derivative bound to the HIF-1α protein, confirming that the compound remained stable within the active site. nih.gov In another study, a 3-chloro-6-nitro-1H-indazole derivative complexed with Leishmania trypanothione reductase was analyzed using MD simulations. researchgate.net The results showed that the complex reached good equilibrium, with a root-mean-square deviation (RMSD) of approximately 1–3 Å, indicating high stability. researchgate.net

These simulations often involve calculating metrics like the RMSD of the protein and ligand, which measures the average deviation of atomic positions from a reference structure, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy, providing a quantitative estimate of the binding affinity and stability of the complex. researchgate.netnih.gov

Table 3: Common Parameters in MD Simulations of Indazole Derivatives
ParameterTypical ImplementationPurpose
Simulation Time 50-100 nanoseconds (ns)To allow the system to reach equilibrium and sample relevant conformations. nih.govresearchgate.net
Analysis Metrics RMSD, RMSFTo assess the structural stability of the protein-ligand complex and identify flexible regions. nih.gov
Binding Free Energy MM/GBSA calculationTo estimate the binding affinity and stability of the ligand in the active site. researchgate.netnih.gov

Quantum Chemical Calculations (Density Functional Theory, Gauge-Including Atomic Orbitals) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. These methods provide accurate calculations of molecular properties from first principles.

DFT has been extensively used to study the indazole nucleus. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine the relative stability of indazole tautomers. rcsb.org For the parent 1H-indazole, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. rcsb.org Such calculations are crucial for understanding which tautomeric form is likely to be present under physiological conditions and thus which form will interact with a biological target.

The Gauge-Including Atomic Orbitals (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. rcsb.orgacs.org Theoretical GIAO calculations of absolute shieldings have been used to provide a sound basis for experimental NMR assignments of complex indazole derivatives. rcsb.org This is particularly useful for confirming the structure of reaction products or for distinguishing between isomers that may be difficult to identify through experimental means alone. rcsb.org

Table 4: Application of Quantum Chemical Methods to Indazole Systems
MethodLevel of TheoryApplicationReference
DFT B3LYP/6-311++G(d,p)Calculation of relative energies and stability of tautomers. rcsb.org
GIAO B3LYP/6-311++G(d,p)Prediction of 1H and 13C NMR chemical shifts to confirm experimental structures. rcsb.orgacs.org

In Silico Approaches for Predicting and Optimizing Structure-Activity Relationships (SAR)

In silico methods are vital for building Structure-Activity Relationship (SAR) models, which correlate the chemical structure of a compound with its biological activity. These models help guide the optimization of lead compounds to enhance potency and selectivity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is one such approach that has been applied to indazole derivatives. In a study of indazoles as HIF-1α inhibitors, 3D-QSAR was used to understand the structural features influencing their inhibitory potency. nih.gov The resulting steric and electrostatic contour maps provided a structural framework for designing new, more potent inhibitors by indicating where modifications to the indazole scaffold would be beneficial. nih.gov This type of analysis, combined with pharmacophore mapping, helps to create a hypothesis of the key chemical features required for biological activity. nih.gov

These computational SAR studies allow researchers to prioritize the synthesis of the most promising derivatives, saving time and resources. By understanding how substitutions on the indazole ring affect interactions with a target receptor, medicinal chemists can make informed decisions to improve the pharmacological profile of a lead compound. ambeed.com

Theoretical Elucidation of Complex Reaction Mechanisms and Intermediates

Computational chemistry provides unparalleled insight into the mechanisms of chemical reactions, allowing for the study of transition states and intermediates that are often too transient to be observed experimentally.

A detailed theoretical study on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid exemplifies this application. rcsb.org Using DFT calculations, researchers investigated the mechanism of the formation of N₁-CH₂OH derivatives. rcsb.org The calculations helped to establish the feasibility of different reaction pathways, for example, whether the reaction proceeds through neutral indazole reacting with protonated formaldehyde or via other routes. rcsb.org The study concluded that the mechanism likely involves the neutral indazole reacting with protonated formaldehyde, as it is a much stronger electrophile. rcsb.org These theoretical results provided a robust foundation for the experimental observations and helped explain why certain substituted indazoles, like 7-nitro-1H-indazole, react differently than others. rcsb.org

Biological Activities and Pharmacological Relevance of the Indazole Scaffold

Indazole as a Privileged Pharmacophore in Contemporary Drug Discovery

The indazole nucleus is a versatile scaffold found in numerous compounds with significant biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. nih.govresearchgate.netresearchgate.neteurekaselect.comnih.govingentaconnect.com Its planarity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow for high-affinity binding to a diverse range of biological macromolecules. longdom.orgnih.gov This has made it a focal point in the design and synthesis of novel therapeutic agents. rsc.orgtandfonline.compnrjournal.com

Several indazole-based drugs are currently on the market or in clinical trials, highlighting the scaffold's importance in modern drug discovery. nih.govrsc.orgmdpi.com For instance, axitinib, pazopanib, and linifanib (B1684607) are indazole-containing kinase inhibitors approved for cancer treatment. rsc.orgnih.gov Other examples include benzydamine, an anti-inflammatory agent, and granisetron, a 5-HT3 receptor antagonist used as an antiemetic. mdpi.comnih.gov The ability of the indazole ring to be functionalized at various positions allows for the fine-tuning of pharmacological properties and the development of highly selective and potent drug candidates. mdpi.comtandfonline.com

In Vitro Mechanistic Investigations of Biological Activity

The broad pharmacological profile of indazole derivatives stems from their ability to interact with a multitude of biological targets. In vitro studies have been instrumental in elucidating the specific mechanisms through which these compounds exert their effects.

Kinase Inhibitory Profiles and Specificity (e.g., FLT3, PDGFRα, c-Kit, c-Src)

Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. rsc.orgtandfonline.comnih.govwipo.int The indazole core can act as a hinge-binder, a key interaction for kinase inhibition. nih.gov

Many indazole-based compounds have been shown to inhibit tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and FMS-like tyrosine kinase 3 (FLT3). nih.govnih.govnih.gov For example, a series of 1H-indazole derivatives demonstrated potent inhibitory activity against pan-Pim kinases. nih.gov Another study identified indazole-based inhibitors of Monopolar spindle 1 (Mps1) kinase, a target in cancer therapy. acs.org The specificity of these inhibitors can be modulated by substitutions on the indazole ring, allowing for the development of compounds that target specific kinases or have a desired multi-kinase inhibitory profile. nih.govnih.gov

Enzyme Modulation and Inhibition Mechanisms (e.g., COX-2, DNA Gyrase B, PON1, PPO)

Beyond kinases, indazole derivatives have been found to modulate the activity of various other enzymes. For instance, certain indazole compounds have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov This provides a molecular basis for the anti-inflammatory properties observed for some indazole derivatives. nih.govnih.gov

Furthermore, some indazole-containing molecules have been investigated as inhibitors of DNA gyrase, a bacterial enzyme essential for DNA replication, suggesting their potential as antibacterial agents. pnrjournal.com The ability to interact with and modulate the function of such a diverse range of enzymes underscores the versatility of the indazole scaffold in drug design.

Allosteric Modulation of G-Protein Coupled Receptors (e.g., mGlu5)

G-protein coupled receptors (GPCRs) represent another important class of drug targets. While not as extensively studied as their kinase inhibitory roles, some indazole derivatives have shown activity as modulators of GPCRs. For instance, indazole-paroxetine hybrid compounds have been developed as inhibitors of G protein-coupled receptor kinase 2 (GRK2). nih.gov These hybrids were found to be more potent than their benzodioxole counterparts, although they exhibited less selectivity. nih.gov The study highlighted that the indazole warhead forms stronger interactions with the kinase hinge region. nih.gov

Antimicrobial and Anticandidal Efficacy of Indazole Derivatives

The emergence of drug-resistant microbial and fungal strains has created an urgent need for new antimicrobial agents. nih.govnih.gov Indazole derivatives have demonstrated promising activity against a range of pathogens. nih.govnih.govorientjchem.orgresearchgate.netnih.gov

Several studies have reported the synthesis and evaluation of indazole derivatives with antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgresearchgate.netnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. pnrjournal.com

Furthermore, a number of indazole derivatives have shown significant anticandidal activity against various Candida species, including strains resistant to existing antifungal drugs. nih.govnih.gov For example, a series of 3-phenyl-1H-indazole derivatives displayed broad-spectrum anticandidal activity, with one compound being particularly effective against C. albicans and miconazole-resistant C. glabrata. nih.govnih.gov These findings suggest that the indazole scaffold is a promising starting point for the development of novel antifungal agents. nih.govnih.gov

Protein-Ligand Binding Interactions and Coordination Chemistry with Metal Centers

The biological activity of indazole derivatives is fundamentally determined by their interactions with protein targets. nih.govresearchgate.net Molecular docking and X-ray crystallography studies have provided detailed insights into the binding modes of these compounds. nih.govnih.govnih.govresearchgate.net These studies have revealed that indazoles can form hydrogen bonds, π-π stacking interactions, and other favorable contacts with amino acid residues in the active sites of their target proteins. nih.govnih.gov For instance, theoretical investigations on the interactions of arylsulphonyl indazole derivatives with VEGFR2 kinase have confirmed their ability to bind efficiently within the kinase pocket. nih.govnih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of Indazole Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the indazole scaffold, extensive SAR studies have been conducted to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. nih.gov

The exploration of SAR in indazole derivatives has revealed key structural features that govern their biological effects. For instance, in the development of Hypoxia-Inducible Factor-1 (HIF-1) inhibitors based on the YC-1 structure, modifications to different parts of the molecule led to significant changes in activity. nih.gov Studies showed that within the core heterocyclic structure, indazole itself demonstrated better inhibitory activity compared to related scaffolds like benzoimidazole. nih.gov For substitutions on the indazole ring, a hydroxymethyl group at the R2 position was found to be more effective. nih.gov Further research into 1,3-disubstituted indazoles as HIF-1 inhibitors highlighted that a substituted furan (B31954) moiety on the indazole skeleton is crucial for high inhibitory activity. elsevierpure.com

In the realm of anticancer agents, SAR studies have been equally revealing. The investigation of various indazole derivatives for anticancer, antioxidant, and antimicrobial properties showed that specific substitutions significantly enhanced potency. longdom.org For example, the addition of nitro and ethoxy groups was found to notably improve anticancer activity, while bromo substitutions had varied effects on both anticancer and antioxidant activities. longdom.org For a series of indazole derivatives developed as potential anti-cancer agents, compound 2f emerged with potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org This compound's effectiveness was linked to its ability to induce apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. rsc.org

SAR studies have also been pivotal in designing targeted kinase inhibitors. For Epidermal Growth Factor Receptor (EGFR) kinase, a series of 1H-indazole derivatives were developed from a lead compound, resulting in compound 109 , which showed strong potency against both EGFR T790M and wild-type EGFR kinases with IC₅₀ values of 5.3 and 8.3 nM, respectively. nih.gov Similarly, for Fibroblast Growth Factor Receptor 4 (FGFR4), a series of 1H-indazole derivatives were designed as irreversible inhibitors. nih.gov Among these, compound 27i was the most potent, with an FGFR4 IC₅₀ of 2.4 nM and excellent selectivity, showing no activity against a panel of 381 other kinases at a 1 μM concentration. nih.gov

The following table summarizes key SAR findings for various indazole derivatives.

Compound/SeriesTarget/ActivityKey Structural Features & SAR InsightsReference
YC-1 DerivativesHIF-1 InhibitionIndazole core is superior to benzoimidazole. A hydroxymethyl group at the R2 position is effective. Ortho-fluoro substitution on the aromatic ring is best. nih.gov
Indazole Series (5b, 5'j)Anticancer (A549, MCF7)Nitro and ethoxy substitutions enhance anticancer potency. Bromo substitutions have diverse effects. longdom.org
Compound 2fAnticancer (4T1)Showed potent growth inhibition (IC₅₀ = 0.23–1.15 μM) and induced apoptosis. rsc.org
Compound 109EGFR Kinase InhibitionPotent against EGFR T790M (IC₅₀ = 5.3 nM) and EGFR (IC₅₀ = 8.3 nM). nih.gov
Compound 27iFGFR4 InhibitionHighly potent (IC₅₀ = 2.4 nM) and selective irreversible inhibitor. Active against gatekeeper mutations. nih.gov
ERK1/2 Inhibitors (116-118)ERK1/2 InhibitionCompounds showed excellent enzymatic (IC₅₀ = 9.3–25.8 nM) and cellular (IC₅₀ = 0.9–6.1 μM) activity. nih.gov

These examples underscore the power of SAR in refining the indazole scaffold to produce highly effective and specific biological agents.

Principles for Designing Selective and Potent Biological Agents Based on the Indazole Scaffold

The design of selective and potent biological agents from the indazole scaffold relies on several advanced medicinal chemistry strategies. These principles guide the modification of the indazole core to achieve desired therapeutic effects while minimizing off-target activity.

Structure-Guided and Knowledge-Based Design is a powerful approach that utilizes detailed information about the biological target, often from X-ray crystallography or computational modeling. This strategy was employed to develop potent inhibitors of extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov Starting from a lead compound, a series of 1H-indazole amide derivatives were synthesized, leading to compounds with excellent enzymatic and cellular activity. nih.gov Similarly, structure-guided design led to the discovery of compound 109 , a potent inhibitor of the EGFR kinase and its T790M mutant, which is a common cause of resistance to cancer therapies. nih.gov Another example is the development of Factor D (FD) inhibitors, where the indazole ring was identified as an optimal core structure to fit into the deep S1 pocket of the enzyme, with a primary amide substituent engaging in an extensive network of hydrogen bonds to enhance affinity. mdpi.com

Fragment-Led De Novo Design involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. This principle was used to discover a novel series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov The resulting compounds showed inhibitory activity against FGFR1-3 with excellent ligand efficiencies. nih.gov

Scaffold Hopping is a strategy where the core scaffold of a known active compound is replaced with a different, often isosteric, scaffold to discover new chemical series with improved properties. A notable example is the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org Researchers successfully used a scaffold hop from an indole (B1671886) core to an indazole framework to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, which could potentially overcome resistance to BCL-2 selective drugs like Venetoclax. rsc.org

Targeting Specific Protein Conformations can lead to highly selective inhibitors. In the development of Factor D (FD) inhibitors, molecules were designed to specifically target the "latent" or inactive conformation of the protease. mdpi.com This approach avoids interaction with other active serine proteases, thereby ensuring high selectivity. The design of compound 18 , an FD inhibitor, involved replacing a polar amide linker with an ether and adding a hydroxymethyl substituent, which improved potency, permeability, and selectivity. mdpi.com

Regioselective Synthesis plays a crucial role in the design process. The biological activity of indazole derivatives can differ significantly depending on which nitrogen atom of the pyrazole (B372694) ring is substituted (N1 or N2). Therefore, developing synthetic methods that selectively produce either the N1- or N2-alkylated isomer is critical. researchgate.netrsc.org For instance, under basic conditions, alkylation of indazoles often yields a mixture of N1 and N2 products, whereas mild acidic conditions can favor N2 alkylation. researchgate.net Recently, a highly selective and scalable method for N1-alkylation was developed, highlighting the importance of thermodynamic control to achieve the desired isomer for drug development programs. rsc.org

The following table illustrates some of these design principles with specific examples.

Design PrincipleLead/TargetOptimized Compound/ResultKey OutcomeReference
Structure-Guided DesignEGFR KinaseCompound 109Potent inhibition of wild-type and resistant mutant EGFR. nih.gov
Scaffold HoppingMCL-1 Selective Inhibitor (Indole core)Dual MCL-1/BCL-2 Inhibitor (Indazole core)Overcame selectivity for a single target to address potential drug resistance. rsc.org
Fragment-Led DesignFGFR Kinases1H-indazole-based inhibitorsDiscovery of novel inhibitors with high ligand efficiency. nih.gov
Targeting Specific ConformationsFactor D (FD)Compound 18Achieved high selectivity by targeting the latent enzyme conformation. mdpi.com
Irreversible Covalent InhibitionFGFR4Compound 27iCreated a highly potent and selective inhibitor that overcomes gatekeeper mutations. nih.gov

These design principles demonstrate the versatility of the indazole scaffold and the sophisticated strategies employed by medicinal chemists to harness its therapeutic potential.

Role of 1h Indazol 7 Amine Dihydrochloride As a Versatile Chemical Intermediate

Precursor in the Synthesis of Diverse Complex Heterocyclic Systems

The 7-aminoindazole scaffold serves as a crucial starting point for synthesizing a variety of fused and substituted heterocyclic compounds. The amino group provides a nucleophilic handle for a range of chemical transformations, including N-arylation, acylation, and condensation reactions, enabling the elaboration of the core structure into more complex molecules with significant biological activity.

One major application is in the synthesis of protein kinase inhibitors, which are critical in cancer therapy. nih.govnih.gov The indazole moiety can act as a bioisostere for other aromatic systems, like phenol, and effectively bind to the hinge region of kinase enzymes. nih.govresearchgate.net For instance, derivatives of 1H-indazol-3-amine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in various cancers. dntb.gov.ua Similarly, substituted indazoles are the foundation for inhibitors of Pim kinases, cyclin-dependent kinases (CDKs), and Lck, all of which are implicated in tumorigenesis and other diseases. nih.govresearchgate.netnih.gov The synthesis of these inhibitors often involves coupling the aminoindazole core with other heterocyclic fragments, such as pyrimidines or quinazolines, through reactions like Suzuki or Buchwald-Hartwig amination. nih.govnih.gov

Beyond kinase inhibitors, 1H-indazol-7-amine is a precursor to fused heterocyclic systems like pyrazolopyridines. Pyrazolo[4,3-b]pyridines, which are structurally similar to purine (B94841) bases, exhibit a wide range of biological activities and are synthesized from aminopyrazole precursors. nih.govmdpi.com The synthesis often involves the condensation of the aminopyrazole with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization to form the pyridine (B92270) ring. mdpi.com Similarly, pyrazolo[3,4-d]pyridazinones, evaluated as potential PDE5 inhibitors, can be synthesized from functionalized pyrazole (B372694) precursors. nih.gov These synthetic routes highlight the utility of the aminoindazole core in creating diverse molecular architectures.

The following table summarizes key reaction types where 1H-indazol-7-amine and its analogs serve as precursors to complex heterocyclic systems.

Reaction Type Reactant Partner Resulting Heterocyclic System Application Example Reference
Suzuki CouplingSubstituted Boronic Acids/EstersAryl-substituted IndazolesFGFR Inhibitors, Antitumor Agents nih.govdntb.gov.ua
Buchwald-Hartwig AminationHeteroaryl Halides (e.g., chloropyrimidines)N-Heteroaryl IndazolesLck and CDK Kinase Inhibitors researchgate.netnih.gov
Condensation/Cyclization1,3-Dicarbonyl CompoundsPyrazolo[3,4-b]pyridinesBioactive Scaffolds nih.govmdpi.com
Acylation followed by SubstitutionChloroacetyl Chloride, AminesAmide-linked Indazole HybridsAntitumor Agents nih.gov
Intramolecular N-ArylationOrtho-halo ArylhydrazonesFused Indazole SystemsGeneral Heterocyclic Synthesis beilstein-journals.org

Considerations for Industrial Scale-Up and Process Optimization

Transitioning the synthesis of complex molecules derived from 1H-indazol-7-amine from laboratory-scale to industrial production presents several challenges. Key considerations include cost-effectiveness, safety, scalability of reactions, regioselectivity, and purification methods that avoid resource-intensive techniques like column chromatography.

A notable case study is the practical, large-scale synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a crucial intermediate for the HIV-1 capsid inhibitor, Lenacapavir. chemrxiv.org The development of an industrial route required moving away from complex, multi-step procedures to a more streamlined process. Researchers developed a two-step sequence starting from inexpensive 2,6-dichlorobenzonitrile. chemrxiv.org A critical challenge was achieving regioselective bromination. Optimization studies identified N-Bromosuccinimide (NBS) as the ideal reagent, and by carefully controlling stoichiometry and temperature, the desired mono-brominated product was obtained in high selectivity, avoiding over-bromination or nitrile hydration. chemrxiv.org The subsequent cyclization with hydrazine (B178648) to form the indazole ring was also optimized for high yield. This route was successfully demonstrated on a hundred-gram scale and, crucially, was designed to avoid chromatographic purification, a significant advantage for industrial manufacturing. chemrxiv.org

Process optimization for coupling reactions involving the indazole core is another critical area. For instance, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones to form the indazole ring required significant optimization. beilstein-journals.org Studies showed that reaction time, base, and ligand choice were crucial for achieving acceptable yields. For example, extending the reaction time from 5 to 24 hours dramatically increased the yield of the desired N-phenyl-1H-indazole. beilstein-journals.org

The table below outlines common challenges and optimized solutions in the scale-up of reactions involving aminoindazole intermediates.

Challenge Reaction Type Optimization Strategy Benefit for Scale-Up Reference
RegioselectivityElectrophilic Aromatic Substitution (Bromination)Precise control of reagent stoichiometry (1.07 eq. NBS) and temperature (25 °C).Minimizes side products, increasing process efficiency and simplifying purification. chemrxiv.org
PurificationSynthesis of API IntermediatesDesigning the synthesis to yield a solid product that can be purified by recrystallization or trituration instead of chromatography.Reduces solvent waste, cost, and processing time, making the process more economical and environmentally friendly. chemrxiv.org
Reaction YieldCopper-Catalyzed N-ArylationOptimization of reaction time (e.g., extending to 24-48h), base (e.g., KOH), and ligand (e.g., 1,10-phenanthroline).Improves overall process yield and economic viability. beilstein-journals.org
Starting Material CostSynthesis of Lenacapavir IntermediateUse of inexpensive starting materials like 2,6-dichlorobenzonitrile.Lowers the overall cost of the final active pharmaceutical ingredient (API). chemrxiv.org
Process RobustnessGeneral SynthesisDevelopment of one-pot procedures that combine multiple reaction steps (e.g., Japp–Klingemann reaction and cyclization).Increases throughput, reduces handling of intermediates, and improves overall process efficiency. nih.gov

These examples underscore the importance of rigorous process development to transform a promising laboratory synthesis into a viable industrial process, enabling the large-scale production of complex, indazole-based therapeutics.

Future Research Trajectories and Emerging Paradigms

Advancements in Sustainable and Novel Synthetic Methodologies for Indazoles

The synthesis of indazole derivatives is undergoing a paradigm shift towards more sustainable and efficient methodologies. benthamdirect.combohrium.com Green chemistry principles are increasingly being integrated into synthetic strategies, emphasizing the use of environmentally benign solvents, catalysts, and reaction conditions. researchgate.netacs.org Recent advancements include the use of catalyst-based approaches, which have significantly improved the efficiency and selectivity of indazole synthesis. benthamdirect.comresearchgate.net

Other innovative strategies include:

Metal-free synthesis: Researchers have developed a novel metal-free method for indazole synthesis through the rearrangement of 7-nitroisatins, forming the pyrazole (B372694) ring via direct C-H amination. msu.ru

Catalyst-free synthesis: A method for synthesizing 1-aryl-5-nitro-1H-indazoles has been reported that proceeds without a catalyst. nih.gov

Flow chemistry: The use of continuous flow reactors is being explored to enable safer, more scalable, and highly controlled synthesis of indazoles.

Photoredox catalysis: Light-mediated reactions are offering new avenues for mild and selective C-H functionalization of the indazole core.

These advancements are not only making the synthesis of indazoles more environmentally friendly but are also expanding the accessible chemical space, enabling the creation of novel derivatives with unique properties. researchgate.netresearchgate.net

Identification and Characterization of Novel Biological Targets for Indazole-Based Therapeutics

The therapeutic potential of indazole-based compounds is vast, with many derivatives already in clinical use or undergoing clinical trials for various diseases, particularly cancer. mdpi.commdpi.com While kinases have been a major focus, with numerous indazole derivatives developed as kinase inhibitors, researchers are actively exploring new biological targets to expand the therapeutic applications of this scaffold. nih.govrsc.orgresearchgate.net

Some of the emerging biological targets for indazole-based therapeutics include:

Indoleamine 2,3-dioxygenase (IDO1): This enzyme is a key regulator of the immune response, and its inhibition can enhance anti-tumor immunity. Novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been designed and synthesized as IDO1 inhibitors. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression. Indazole-based HDAC inhibitors have shown promising anti-proliferative activity in cancer cells. nih.gov

Phosphoinositide-dependent kinase-1 (PDK1): A novel class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives has been identified as potent inhibitors of PDK1, a key protein in cell signaling pathways. nih.gov

Mitogen-activated protein kinase 1 (MAPK1): New indazole-sulfonamide derivatives have shown potential as MAPK1 inhibitors for cancer treatment. mdpi.com

Estrogen Receptor (ER): Certain 1H-indazole derivatives have been identified as estrogen receptor degraders, showing potential in the treatment of breast cancer. nih.gov

The identification of these novel targets is often facilitated by a combination of high-throughput screening, fragment-based drug design, and structure-based approaches. nih.govnih.gov

Table 1: Selected Novel Biological Targets for Indazole-Based Compounds

Target Protein Therapeutic Area Example Indazole Derivative Class Reference
Indoleamine 2,3-dioxygenase (IDO1) Oncology 1,3-dimethyl-6-amino-1H-indazoles nih.gov
Histone Deacetylases (HDACs) Oncology Indazole and pyrazolo[3,4-b] pyridines nih.gov
Phosphoinositide-dependent kinase-1 (PDK1) Oncology 1H-benzo[d]imidazol-2-yl)-1H-indazoles nih.gov
Mitogen-activated protein kinase 1 (MAPK1) Oncology Indazole–sulfonamides mdpi.com

Integration of Advanced Computational Modeling for De Novo Design and Optimization

Computational modeling has become an indispensable tool in modern drug discovery, and its application to indazole-based therapeutics is accelerating the design and optimization of new drug candidates. acs.org Structure-based drug design, guided by the crystal structures of target proteins, allows for the rational design of indazole derivatives with improved potency and selectivity. nih.gov

Key computational approaches being utilized include:

Molecular Docking: This technique predicts the binding orientation of a ligand to its target protein, helping to prioritize compounds for synthesis and biological testing. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives. researchgate.net

Fragment-Based Virtual Screening: This approach identifies small molecular fragments that bind to the target protein, which can then be grown or linked together to create more potent lead compounds. nih.gov

Deep Generative Models: Inspired by successes in other fields, deep learning models are being employed for the de novo design of molecules with desired properties, offering a powerful way to explore the vast chemical space of indazole derivatives. acs.org

These computational methods not only rationalize experimental findings but also guide the design of new experiments, leading to a more efficient and cost-effective drug discovery process. researchgate.net

Application of Multi-Omics and Systems Biology Approaches in Mechanistic Elucidation

To gain a deeper understanding of the complex biological effects of indazole-based compounds, researchers are increasingly turning to multi-omics and systems biology approaches. nih.govnashbio.com These holistic strategies involve the simultaneous analysis of multiple layers of biological information, such as the genome, transcriptome, proteome, and metabolome, to provide a comprehensive picture of how a drug perturbs cellular networks. mdpi.comnih.gov

By integrating these different "omics" datasets, researchers can:

Identify on-target and off-target effects: Multi-omics analysis can reveal the full spectrum of molecular changes induced by a drug, helping to identify not only its intended target but also any unintended interactions that could lead to side effects. mdpi.com

Uncover mechanisms of action: By observing the downstream effects of a drug on various cellular pathways, researchers can piece together its mechanism of action in a more comprehensive way than is possible with traditional methods. mdpi.comnih.gov

Discover novel biomarkers: Omics data can be used to identify molecular signatures that correlate with drug response, leading to the development of biomarkers for patient stratification and treatment monitoring. nih.govmdpi.com

Build predictive models: Machine learning algorithms can be applied to multi-omics data to build models that predict a patient's response to a particular drug, paving the way for personalized medicine. nih.govnih.gov

The application of these systems-level approaches is still in its early stages for indazole-based therapeutics, but it holds immense promise for unraveling their complex biology and for the development of more effective and safer drugs. mdpi.comnih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
1H-indazol-7-amine dihydrochloride (B599025)
2-phenyl-2H-indazoles
7-nitroisatins
1-aryl-5-nitro-1H-indazoles
1,3-dimethyl-6-amino-1H-indazole
1H-benzo[d]imidazol-2-yl)-1H-indazol

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing 1H-indazol-7-amine dihydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves reacting 1H-indazol-7-amine with hydrochloric acid in a 1:2 molar ratio to form the dihydrochloride salt. Purification via recrystallization or column chromatography is critical. Characterization should include:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>98% recommended for biological studies) .
  • Mass Spectrometry (MS) to confirm molecular weight.
  • Thermogravimetric Analysis (TGA) to evaluate stability under varying temperatures .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

  • Methodological Answer : The dihydrochloride form enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability testing should include:

  • pH-dependent solubility studies across physiological ranges (pH 2–7.4).
  • Accelerated stability tests (40°C/75% RH for 4 weeks) to assess degradation under stress conditions.
  • Hygroscopicity analysis to prevent clumping during storage .

Q. What are the safety protocols for handling and storing this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for weighing and dissolution to minimize aerosol exposure .
  • Storage : Keep in airtight containers with desiccants at -20°C, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound in cellular models?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC50/EC50 values.
  • Control Groups : Include vehicle (e.g., DMSO) and positive controls (e.g., known enzyme inhibitors).
  • Assay Validation : Use standardized protocols (e.g., MIACARM guidelines) to ensure reproducibility in cell viability, apoptosis, or target enzyme inhibition assays .
  • Example Data Table :
Assay TypeCell LineIC50 (µM)Reference Compound
ApoptosisHEK-29312.3 ± 1.2Staurosporine
Enzyme InhibitionRecombinant LSD10.45 ± 0.1Bomedemstat

Q. How can discrepancies in reported biological activity across studies be resolved?

  • Methodological Answer :

  • Variable Analysis : Compare assay conditions (e.g., pH, temperature), cell passage numbers, and solvent systems (aqueous vs. DMSO).
  • Salt Form Confirmation : Verify if the dihydrochloride form was used (vs. free base) using elemental analysis .
  • Statistical Re-evaluation : Apply multivariate analysis to identify outliers or batch effects .

Q. What strategies ensure reproducibility in cellular assays involving this compound?

  • Methodological Answer :

  • Metadata Standardization : Document experimental design, sample preparation, and instrument calibration per MIACARM guidelines .
  • Batch Testing : Validate each synthesis batch via HPLC and NMR to confirm consistency.
  • Inter-lab Validation : Collaborate with external labs to cross-verify key findings .

Q. What mechanistic studies are recommended to elucidate the pharmacological role of this compound?

  • Methodological Answer :

  • Target Engagement Assays : Use biophysical techniques (e.g., Surface Plasmon Resonance) to confirm binding to proposed targets.
  • Epigenetic Profiling : Assess histone methylation changes via Western blot (e.g., H3K4me2/H3K9me2) if targeting chromatin modifiers .
  • In Vivo Pharmacokinetics : Conduct ADME studies in rodent models to evaluate bioavailability and metabolite formation .

Key Considerations for Data Reporting

  • Data Tables : Include raw data (e.g., absorbance values, cell counts) alongside processed results (e.g., IC50 calculations) .
  • Statistical Methods : Specify tests used (e.g., ANOVA, t-test) and justify sample sizes via power analysis .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines and document approval codes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.